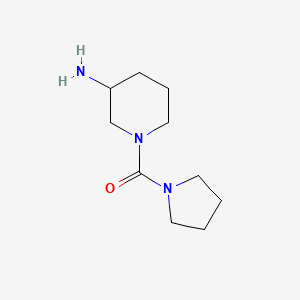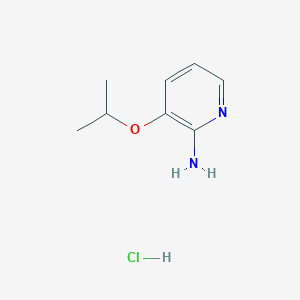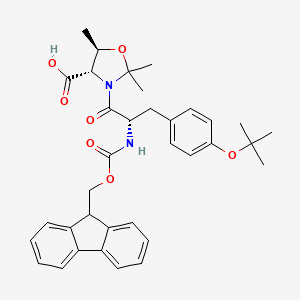
1-(Pyrrolidine-1-carbonyl)piperidin-3-amine
Overview
Description
“1-(Pyrrolidine-1-carbonyl)piperidin-3-amine” is a chemical compound with the molecular formula C10H19N3O and a molecular weight of 197.28 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “1-(Pyrrolidine-1-carbonyl)piperidin-3-amine” consists of a pyrrolidine ring attached to a piperidine ring via a carbonyl group . The compound has a molecular weight of 197.28 .Physical And Chemical Properties Analysis
“1-(Pyrrolidine-1-carbonyl)piperidin-3-amine” is an oil at room temperature . It has a molecular weight of 197.28 . The compound is stored at room temperature .Scientific Research Applications
Synthesis and Chemical Properties
The foundational chemistry of pyrrolidine and piperidine derivatives is crucial in the development of various synthetic methodologies and applications. Pyrrole derivatives, including those similar to 1-(Pyrrolidine-1-carbonyl)piperidin-3-amine, are often prepared by the condensation of amines with carbonyl-containing compounds. These derivatives serve as key intermediates in the synthesis of complex molecules. Pyrrolidines and piperidines are synthesized through multiple pathways, including catalytic hydrogenation and carbon-nitrogen cleavage and formation, highlighting their versatility in synthetic organic chemistry (Anderson & Liu, 2000); (Hollmann et al., 2008).
Material Science and Conductivity
In material science, derivatives of pyrrolidine and piperidine, like 1-(Pyrrolidine-1-carbonyl)piperidin-3-amine, contribute to the development of electrically conducting films. Polypyrroles, closely related to these compounds, form highly stable and flexible films with significant electrical conductivity. This property is utilized in creating conductive materials for various applications, including electronics and sensors (Anderson & Liu, 2000).
Pharmaceutical and Biomedical Research
The structural complexity and functional versatility of pyrrolidine and piperidine derivatives make them valuable in pharmaceutical and biomedical research. These compounds serve as intermediates in the synthesis of bioactive molecules, including those with anticancer properties. The ability to create fused heterocycles with contiguous stereogenic centers showcases the importance of these derivatives in the development of therapeutically relevant compounds (Mori et al., 2015).
Catalysis and Organic Transformations
Catalytic applications of derivatives similar to 1-(Pyrrolidine-1-carbonyl)piperidin-3-amine demonstrate their role in facilitating organic transformations. These compounds are involved in reactions such as the alkylation of aryl amines, showcasing their utility in the synthesis of N-aryl-pyrrolidines and -piperidines through novel reaction sequences. The versatility of these compounds in catalytic processes highlights their significance in organic synthesis and chemical engineering (Hollmann et al., 2008).
Safety And Hazards
properties
IUPAC Name |
(3-aminopiperidin-1-yl)-pyrrolidin-1-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N3O/c11-9-4-3-7-13(8-9)10(14)12-5-1-2-6-12/h9H,1-8,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJBYMVBLVMTYAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)N2CCCC(C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Pyrrolidine-1-carbonyl)piperidin-3-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![7-Bromo-1-chloropyrrolo[1,2-a]pyrazine](/img/structure/B1449113.png)
![[3-Fluoro-4-(2-furylmethoxy)phenyl]amine hydrochloride](/img/structure/B1449117.png)
![(6,7-Dihydro-5H-cyclopenta[d]pyrimidin-2-ylmethyl)amine dihydrochloride](/img/structure/B1449118.png)


![5H,6H,7H,8H-imidazo[1,5-a]pyridin-7-amine dihydrochloride](/img/structure/B1449122.png)
![tert-butyl N-{4-[amino(hydroxyimino)methyl]benzyl}-N-methylglycinate](/img/structure/B1449124.png)
![6-(3-(Trifluoromethoxy)phenyl)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1449125.png)

